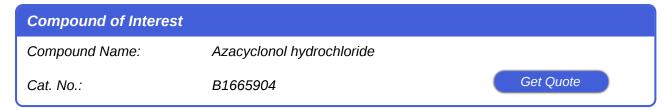


# An In-depth Technical Guide to the Chemical Properties of Azacyclonol Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **azacyclonol hydrochloride**. The information is curated for professionals in research and drug development, with a focus on delivering precise data, detailed experimental methodologies, and clear visual representations of key processes.

## **Chemical and Physical Properties**

**Azacyclonol hydrochloride** is the hydrochloride salt of azacyclonol, a central nervous system depressant.[1] It is also known as a metabolite of the antihistamine terfenadine. The following table summarizes its key chemical and physical properties.



Property	Value	Source(s)
IUPAC Name	diphenyl(piperidin-4- yl)methanol;hydrochloride	[2]
Synonyms	Azacyclonol HCl, Frenquel Hydrochloride, α,α-Diphenyl-4- piperidinemethanol hydrochloride	[2]
CAS Number	1798-50-1	[3]
Molecular Formula	C <sub>18</sub> H <sub>22</sub> CINO	[2]
Molecular Weight	303.8 g/mol	[2]
Melting Point	160–163°C (for the free base)	
Solubility	>40.1 µg/mL in aqueous solution at pH 7.4 (for the free base). Soluble in ethanol and DMSO.	[3]
LogP (calculated for free base)	2.9	[3]
рКа	Not experimentally determined. A calculated value would be necessary for precise predictions of ionization.	

## **Spectroscopic Data**

Spectroscopic analysis is fundamental to the structural elucidation and quality control of pharmaceutical compounds.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the molecular structure of **azacyclonol hydrochloride**.



- ¹H NMR: Spectra for the free base are available and would show characteristic signals for the aromatic protons of the two phenyl groups, as well as signals for the protons of the piperidine ring and the hydroxyl proton.[3]
- ¹³C NMR: The spectrum of the free base would display distinct signals for the carbon atoms of the phenyl rings, the piperidine ring, and the carbinol carbon.[3]

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of azacyclonol would be characterized by absorption bands corresponding to:

- O-H stretching of the alcohol group.
- C-H stretching from the aromatic and piperidine moieties.
- C=C stretching within the aromatic rings.
- C-N stretching of the piperidine ring.
- C-O stretching of the alcohol.

#### Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For azacyclonol (the free base), the protonated molecule [M+H]<sup>+</sup> would have a mass-to-charge ratio (m/z) of approximately 268.17.[3] Common fragmentation patterns would involve the loss of water (H<sub>2</sub>O) from the alcohol and cleavage of the piperidine ring.[3]

### **Experimental Protocols**

This section details the methodologies for determining the key chemical properties of azacyclonol hydrochloride.

#### **Melting Point Determination (Capillary Method)**

Objective: To determine the temperature range over which the solid **azacyclonol hydrochloride** transitions to a liquid.



#### Methodology:

- A small, finely powdered sample of azacyclonol hydrochloride is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

### **Solubility Determination**

Objective: To quantify the solubility of **azacyclonol hydrochloride** in a specific solvent system (e.g., water, buffers).

#### Methodology:

- An excess amount of azacyclonol hydrochloride is added to a known volume of the solvent at a specified temperature.
- The mixture is agitated until equilibrium is reached (i.e., no more solid dissolves).
- The solution is filtered to remove any undissolved solid.
- The concentration of **azacyclonol hydrochloride** in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

#### **LogD Determination (Shake-Flask Method at pH 7.4)**

Objective: To determine the distribution coefficient of azacyclonol between n-octanol and an aqueous buffer at physiological pH, which is a critical parameter for predicting its absorption and distribution in the body.

#### Methodology:



- A solution of azacyclonol hydrochloride is prepared in a biphasic system of n-octanol and a phosphate buffer at pH 7.4.
- The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is achieved.[2]
- The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.[4]
- The concentration of azacyclonol in each phase is quantified by HPLC-UV.[2]
- The LogD value is calculated as the logarithm of the ratio of the concentration in the noctanol phase to the concentration in the aqueous phase.[4]

#### **Spectroscopic Analysis Protocols**

- NMR Sample Preparation: A small amount of azacyclonol hydrochloride is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O) and placed in an NMR tube for analysis.
- FT-IR Sample Preparation (KBr Pellet): A small amount of finely ground azacyclonol
  hydrochloride is mixed with dry potassium bromide (KBr) powder. The mixture is then
  pressed into a thin, transparent pellet, which is placed in the FT-IR spectrometer for analysis.
   [3]
- Mass Spectrometry Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

## Signaling Pathways and Experimental Workflows

As a central nervous system depressant, the precise intracellular signaling pathways of azacyclonol are not extensively detailed in publicly available literature. However, its formation as a metabolite of terfenadine is a well-documented process that is crucial for understanding its pharmacokinetics.

## **Metabolic Pathway of Terfenadine to Azacyclonol**



Azacyclonol is a major active metabolite of the antihistamine terfenadine.[3] Its formation is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 through N-dealkylation.



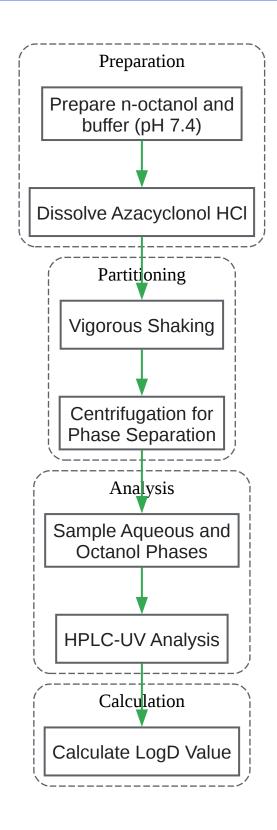
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Caption: Metabolic conversion of terfenadine to azacyclonol via CYP3A4.

#### **Experimental Workflow for LogD Determination**

The following diagram illustrates the key steps in the experimental determination of the LogD value for **azacyclonol hydrochloride**.





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Caption: Workflow for the shake-flask method of LogD determination.



This guide provides a foundational understanding of the chemical properties of **azacyclonol hydrochloride**, essential for its development and application in scientific research. The provided protocols offer standardized approaches to enable reproducible and accurate characterization of this compound.

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